3-Fluoro-3-phenylazetidine hydrochloride
CAS No.: 1126650-56-3
Cat. No.: VC2398361
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1126650-56-3 |
---|---|
Molecular Formula | C9H11ClFN |
Molecular Weight | 187.64 g/mol |
IUPAC Name | 3-fluoro-3-phenylazetidine;hydrochloride |
Standard InChI | InChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7H2;1H |
Standard InChI Key | IPIWGIZBRPGHKT-UHFFFAOYSA-N |
SMILES | C1C(CN1)(C2=CC=CC=C2)F.Cl |
Canonical SMILES | C1C(CN1)(C2=CC=CC=C2)F.Cl |
Introduction
CHEMICAL IDENTITY AND PROPERTIES
Basic Information
3-Fluoro-3-phenylazetidine hydrochloride is a salt form of 3-fluoro-3-phenylazetidine. It is characterized by a four-membered nitrogen-containing ring (azetidine) with fluorine and phenyl substituents at the 3-position, along with hydrochloride salt formation at the nitrogen atom .
Chemical Identifiers
The compound has been assigned multiple identifiers in chemical databases, allowing for its precise identification in research and commerce.
Table 1: Chemical Identifiers of 3-Fluoro-3-phenylazetidine Hydrochloride
Parameter | Value |
---|---|
CAS Number | 104223-56-5 |
Alternative CAS Number | 1126650-56-3 |
Molecular Formula | C₉H₁₁ClFN |
Alternative Formula Representation | C₉H₁₀FN·HCl |
Canonical SMILES | C1C(CN1)(C2=CC=CC=C2)F.Cl |
InChI | InChI=1S/C9H10FN.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7H21H |
InChI Key | IPIWGIZBRPGHKT-UHFFFAOYSA-N |
Note: The compound appears in databases with two different CAS numbers, which may reflect different registration events or slight differences in structure interpretation .
Physical and Chemical Properties
The physical and chemical properties of 3-fluoro-3-phenylazetidine hydrochloride determine its behavior in various chemical reactions and its potential applications.
Table 2: Physical and Chemical Properties
Property | Value |
---|---|
Molecular Weight | 187.642 g/mol |
Exact Mass | 187.056 |
Polar Surface Area (PSA) | 12.03000 |
LogP | 2.58540 |
Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
Flash Point | Not Available |
The compound's moderate LogP value of 2.58540 suggests a balance between hydrophilic and lipophilic properties, which could be beneficial for pharmaceutical applications where membrane permeability is important .
MOLECULAR STRUCTURE AND SPECTROSCOPIC DATA
Structural Features
3-Fluoro-3-phenylazetidine hydrochloride possesses a distinctive structure with several key features:
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A four-membered azetidine ring, which introduces ring strain and enhanced reactivity
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A fluorine atom at the 3-position, which impacts the electronic properties of the molecule
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A phenyl substituent, contributing to the compound's lipophilicity and potential for π-π interactions
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Hydrochloride salt formation at the nitrogen atom, improving water solubility compared to the free base
Nuclear Magnetic Resonance (NMR) Data
While specific NMR data for 3-fluoro-3-phenylazetidine hydrochloride is limited in the provided search results, related compounds in the patent information provide insight into the characteristic signals expected for azetidine derivatives .
For similar azetidine compounds, proton NMR (¹H-NMR) typically shows distinctive patterns:
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Azetidine ring protons often appear as doublets between δ 4.0-4.6 ppm
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The coupling constants (J values) for these protons are typically in the range of 9.8-12.5 Hz
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Phenyl protons would be expected in the aromatic region (δ 7.0-8.0 ppm)
SYNTHESIS AND PREPARATION
Synthetic Approaches
The synthesis of 3-fluoro-3-phenylazetidine hydrochloride typically involves a multi-step process. Based on patent information, fluorination of azetidine derivatives is a key step in producing 3-fluoro azetidine compounds .
A general synthetic approach may involve:
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Preparation of a suitably protected azetidine precursor
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Introduction of the phenyl group at the 3-position
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Selective fluorination using appropriate fluorinating agents
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Deprotection and salt formation
Protection and Deprotection Strategies
During synthesis, the azetidine nitrogen often requires protection to prevent side reactions. Common protecting groups include:
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tert-Butyloxycarbonyl (Boc) group
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Benzyloxycarbonyl (Cbz) group
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Methoxycarbonyl group
These protecting groups can later be removed under appropriate conditions to yield the free azetidine, which can then be converted to the hydrochloride salt .
APPLICATIONS AND RESEARCH SIGNIFICANCE
Role as a Building Block
3-Fluoro-3-phenylazetidine hydrochloride serves as an important reagent in the preparation of 3-fluoro azacyclanes and other specialized nitrogen-containing compounds . Its value stems from several factors:
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The strained four-membered azetidine ring provides unique reactivity patterns
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The fluorine substituent introduces specific electronic effects and potential for hydrogen bonding
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The phenyl group offers opportunities for further functionalization through aromatic substitution reactions
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The hydrochloride salt form typically provides improved stability and solubility in polar solvents
Research Context
COMPARISON WITH RELATED COMPOUNDS
Structural Analogs
Understanding 3-fluoro-3-phenylazetidine hydrochloride in the context of related compounds provides insight into structure-activity relationships and chemical reactivity patterns.
Table 3: Comparison of 3-Fluoro-3-phenylazetidine Hydrochloride with Related Compounds
Compound | Structural Difference | Key Property Distinction |
---|---|---|
3-Phenylazetidine | Lacks fluorine at 3-position | Less electronegative; different reactivity profile |
3-Fluoro-3-phenylazetidine (free base) | Not in salt form | Lower water solubility; higher lipophilicity |
3-Methyl-3-phenylazetidine | Methyl instead of fluorine | Different electronic effects; altered steric profile |
4-Membered azetidine ring compounds | Various substituents | Share strained ring properties but different functionalities |
3-Membered aziridine analogs | Smaller ring size | More strain; enhanced reactivity in nucleophilic attacks |
The comparison with 3-methyl-3-phenylazetidine is particularly informative, as it demonstrates how substituting a methyl group with fluorine can significantly alter the electronic properties while maintaining similar steric effects.
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